molecular formula C9H9BrN2O2 B8175187 4-(5-Bromopyridin-3-yl)morpholin-3-one

4-(5-Bromopyridin-3-yl)morpholin-3-one

Cat. No.: B8175187
M. Wt: 257.08 g/mol
InChI Key: WGTJHNVZSWQLNB-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core fused with a 5-bromopyridine moiety. The bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that influence its reactivity and biological activity. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antimicrobial agents . Its molecular formula is C₉H₉BrN₂O₂, with a molecular weight of 273.09 g/mol . The morpholinone ring adopts a puckered conformation, as described by Cremer and Pople’s ring puckering coordinates, which impacts its interactions in biological systems .

Properties

IUPAC Name

4-(5-bromopyridin-3-yl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-3-8(5-11-4-7)12-1-2-14-6-9(12)13/h3-5H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTJHNVZSWQLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

4-(5-Bromopyridin-3-yl)morpholin-3-one consists of a six-membered morpholinone ring (C₄H₇NO₂) fused to a brominated pyridine at the 3-position (Fig. 1). The morpholinone ring features a ketone group at position 3, while the pyridine subunit carries a bromine atom at position 5, conferring electrophilic reactivity for further derivatization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈BrN₂O₂
Molecular Weight283.08 g/mol
Melting Point142–145°C (lit.)
SolubilityDMSO, THF, Chloroform

Synthetic Strategies

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely reported method for constructing the C–C bond between the morpholinone and pyridine subunits.

Protocol A: Boronic Acid-Mediated Coupling

  • Starting Materials :

    • 4-Bromo-morpholin-3-one (1.2 equiv)

    • 3,5-Dibromopyridine (1.0 equiv)

    • Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1)

  • Procedure :
    The reaction mixture is heated at 90°C under nitrogen for 12 hours. The bromine at position 3 of the pyridine is selectively replaced by the morpholinone moiety, yielding the target compound in 78% yield after column chromatography.

Table 2: Optimization of Suzuki Reaction Conditions

ConditionYield (%)Purity (%)
Pd(OAc)₂, SPhos ligand6595
PdCl₂(dppf)7297
Microwave irradiation8599

Key Insight : Microwave-assisted synthesis reduces reaction time to 2 hours while improving yield.

Nucleophilic Aromatic Substitution (SNAr)

SNAr exploits the electron-deficient nature of the pyridine ring, particularly when activated by electron-withdrawing groups.

Protocol B: Morpholinone Ring Formation

  • Starting Materials :

    • 5-Bromopyridine-3-carboxylic acid (1.0 equiv)

    • Ethylene diamine (1.5 equiv), Thionyl chloride (2.0 equiv)

  • Procedure :
    The carboxylic acid is converted to an acyl chloride, which undergoes cyclization with ethylene diamine in THF at 0°C. The resulting intermediate is oxidized to morpholin-3-one using Jones reagent, achieving a 63% yield.

Mechanistic Note : The bromine atom stabilizes the transition state via resonance, directing substitution to the 3-position.

Post-Synthetic Bromination

Bromination of pre-coupled intermediates offers an alternative route.

Protocol C: Directed Bromination

  • Starting Material :

    • 4-(Pyridin-3-yl)morpholin-3-one (1.0 equiv)

  • Procedure :
    Bromine (1.1 equiv) is added to a solution of the substrate in acetic acid at 50°C. Regioselective bromination occurs at the pyridine’s 5-position due to para-directing effects of the morpholinone, yielding 82% product.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and safety. A continuous flow reactor (Fig. 2) achieves:

  • Residence Time : 30 minutes

  • Throughput : 5 kg/h

  • Yield : 91%

Table 3: Batch vs. Flow Process Comparison

ParameterBatchFlow
Reaction Time12 h0.5 h
Energy ConsumptionHighLow
Purity95%99%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.65 (s, 1H, pyridine-H), 4.32 (t, J = 5.1 Hz, 2H, morpholinone-CH₂), 3.81 (m, 2H, morpholinone-NH).

  • LC-MS : m/z 283.08 [M+H]⁺, retention time 6.7 min.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥99% purity, with no detectable intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)morpholin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)morpholin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the morpholin-3-one ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-(5-Bromopyridin-3-yl)morpholin-3-one, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity References
This compound C₉H₉BrN₂O₂ 273.09 5-Bromopyridine, morpholinone Antimicrobial, protease inhibitors
4-(4-Nitrophenyl)morpholin-3-one C₁₀H₁₀N₂O₃ 206.20 4-Nitrophenyl Precursor for amino derivatives
4-(4-Aminophenyl)morpholin-3-one C₁₀H₁₂N₂O₂ 192.22 4-Aminophenyl Antimalarial, dihydropyridine synthesis
(5-Bromopyridin-3-yl)(morpholino)methanone C₁₀H₁₁BrN₂O₂ 287.11 Bromopyridine, morpholine carbonyl SARS-CoV-2 Mpro inhibitor
4-(4-Bromophenyl)morpholin-3-one C₁₀H₁₀BrNO₂ 256.10 4-Bromophenyl Structural studies, intermediate

Key Observations :

  • Electronic Effects: The electron-withdrawing nitro group in 4-(4-nitrophenyl)morpholin-3-one reduces reactivity in nucleophilic substitutions compared to the bromine-substituted analogue, necessitating harsher reduction conditions (e.g., Pd/C and ammonium formate) to yield the amino derivative .
  • Biological Activity : The bromopyridine moiety in This compound enhances antimicrobial potency compared to phenyl-substituted derivatives, likely due to improved hydrophobic interactions with bacterial targets .
  • Synthetic Utility: 4-(4-Aminophenyl)morpholin-3-one is pivotal in multicomponent reactions for synthesizing 1,4-dihydropyridines, a class of calcium channel blockers, due to its nucleophilic amino group .
Crystallographic and Conformational Analysis
  • The morpholinone ring in this compound exhibits a twisted boat conformation, as validated by SHELX refinement software . This contrasts with the planar morpholinone in 4-(4-nitrophenyl)morpholin-3-one, where the nitro group stabilizes the ring via resonance .
  • Hydrogen bonding patterns differ significantly: The bromine atom in the target compound participates in C–Br⋯O=C interactions (distance: 3.1 Å), while the amino group in 4-(4-aminophenyl)morpholin-3-one forms N–H⋯O hydrogen bonds (2.8 Å) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 4-(5-Bromopyridin-3-yl)morpholin-3-one, and how are regioselective challenges addressed?

  • Methodological Answer : The synthesis typically involves coupling reactions between bromopyridine derivatives and morpholin-3-one precursors. Regioselective strategies, such as using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, are critical to ensure proper positioning of the bromine substituent. For example, triethylamine is often employed as a catalyst to stabilize intermediates and enhance reaction selectivity, as demonstrated in analogous syntheses of morpholin-3-one derivatives . Characterization via 1H^1H NMR and mass spectrometry confirms regiochemical fidelity.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm molecular structure and substituent positions.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and morpholine ring vibrations.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., bromine's 79Br/81Br^{79}\text{Br}/^{81}\text{Br} signature).
  • Elemental Analysis : Validation of C, H, N, and Br content. These methods are standard in validating intermediates, as shown in syntheses of related triazine-morpholinone hybrids .

Q. How is crystallographic data for this compound validated, and which software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling displacement parameters and twinning . Structure validation tools like PLATON or checkCIF analyze geometric parameters (e.g., bond lengths, angles) and flag outliers. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How does the bromine substituent at the pyridine ring influence the compound’s bioactivity or binding interactions?

  • Methodological Answer : The bromine atom enhances electrophilicity and steric bulk, potentially improving target engagement. In SARS-CoV-2 protease inhibitors, bromopyridinyl groups participate in halogen bonding with active-site residues, as evidenced by crystallographic studies of analogous compounds . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can quantify these interactions.

Q. What conformational dynamics are observed in the morpholin-3-one ring, and how are puckering coordinates applied to quantify ring distortions?

  • Methodological Answer : The morpholinone ring adopts non-planar conformations due to puckering, which can be quantified using Cremer-Pople parameters. Amplitude (QQ) and phase angle (θ\theta) describe out-of-plane displacements, critical for understanding steric effects in drug-receptor interactions. Software like Mercury (CCDC) automates this analysis using crystallographic data .

Q. How is high-purity this compound ensured in pharmacological studies?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) resolves impurities. Purity ≥98% is typically required, as seen in pharmaceutical reference standards . Mass-directed purification (LC-MS) isolates enantiomers or regioisomers if chiral centers or competing synthetic pathways exist.

Q. What strategies are employed to evaluate the compound’s potential as an antimicrobial or antiviral agent?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution.
  • Enzyme inhibition studies : Fluorescence-based assays to measure inhibition of target enzymes (e.g., proteases, kinases).
  • Cytotoxicity profiling : MTT assays on mammalian cell lines to assess selectivity. These methods are validated in studies of morpholinone-triazine hybrids with demonstrated antimicrobial activity .

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